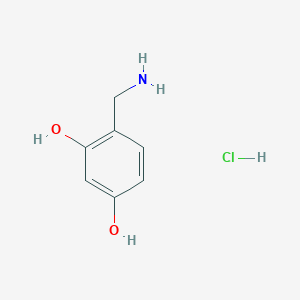

4-(Aminomethyl)benzene-1,3-diol hydrochloride

Overview

Description

4-(Aminomethyl)benzene-1,3-diol hydrochloride, also known as 1,2-Benzenediol, 4-(aminomethyl)-, hydrochloride, is a chemical compound with the formula C₇H₁₀ClNO₂ . Its CAS Number is 63452-56-2 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H9NO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H,4,8H2 . The molecular weight of this compound is 139.15 .Physical And Chemical Properties Analysis

The compound this compound has a molecular weight of 139.15 . It is typically stored at room temperature .Scientific Research Applications

Antioxidant Behavior

Hydroquinones, which are related to 4-(Aminomethyl)benzene-1,3-diol hydrochloride, act as chain-breaking antioxidants. Research on hydroquinones reveals that their antioxidant behavior can vary, influenced by ring-substitution and reaction conditions. This variance is linked to the reaction of the resulting semiquinone radicals with molecular oxygen, a process that differs between 1,4-semiquinone and 1,2-semiquinone radicals derived from catechols (Valgimigli et al., 2008).

Antibacterial and Antifungal Properties

Compounds similar to this compound, specifically some benzene-1,2-diols, have demonstrated notable antibacterial and antifungal activity against a range of microorganisms (Narayana et al., 2006).

Metal Complex Formation in Pharmaceuticals

The compound's ability to form complexes with metal ions in pharmaceuticals has been studied. These complexes are formed in a basic medium, and the color of these complexes can be measured spectrophotometrically. This characteristic is particularly useful in the pharmaceutical field for the determination of drug dosage forms (Jaishri Kaushik et al., 2022).

Electrochemical Characterization

Electrochemical studies on hydroxy- and amino-polysubstituted benzenes, which include compounds similar to this compound, have been conducted. These studies are important for understanding the environmental impact of these compounds and for developing degradation procedures, such as electrochemical oxidation (Pelmuş et al., 2020).

Enzyme Inhibition

Research has identified a compound structurally related to this compound as a competitive inhibitor of urease, an enzyme. This finding suggests potential applications in treating gastritis and peptic ulcers (Xiao Zhu-ping, 2012).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

It’s worth noting that compounds with similar structures, such as dopamine, are involved in various neurotransmitter pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-(Aminomethyl)benzene-1,3-diol hydrochloride, it is known to be relatively stable under dry conditions . .

properties

IUPAC Name |

4-(aminomethyl)benzene-1,3-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c8-4-5-1-2-6(9)3-7(5)10;/h1-3,9-10H,4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKPCZYOXAVZDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Ethoxyphenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3100136.png)

![3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B3100144.png)

![4-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B3100156.png)

![Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3100167.png)

![tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate](/img/structure/B3100171.png)

![2-Oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B3100181.png)

![tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B3100207.png)

![N-[(3S)-Pyrrolidin-3-yl]-6-(trifluoromethyl)-pyrimidin-4-amine dihydrochloride](/img/structure/B3100229.png)